Voxergolide

Working memory D2 agonist Animal model

Voxergolide (INN; also designated RU is a synthetic, orally active dopamine D2 receptor agonist with the systematic name (±)-(6aR,9R,10aR)-4,6a,7,8,9,10a-hexahydro-7-methyl-9-[(methylthio)methyl]-6H-indolo[3,4-gh][1,4]benzoxazine and molecular formula C₁₆H₂₀N₂OS. Originally developed by Roussel Uclaf/Aventis, the compound was advanced to Phase I/II clinical evaluation for major depressive disorder and Alzheimer’s disease before being discontinued in the mid‑1990s.

Molecular Formula C16H20N2OS
Molecular Weight 288.4 g/mol
CAS No. 89651-00-3
Cat. No. B12838866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVoxergolide
CAS89651-00-3
Molecular FormulaC16H20N2OS
Molecular Weight288.4 g/mol
Structural Identifiers
SMILESCN1CC(OC2C1CC3=CNC4=CC=CC2=C34)CSC
InChIInChI=1S/C16H20N2OS/c1-18-8-11(9-20-2)19-16-12-4-3-5-13-15(12)10(7-17-13)6-14(16)18/h3-5,7,11,14,16-17H,6,8-9H2,1-2H3/t11-,14-,16-/m1/s1
InChIKeyGYUHVILBXXBZDS-DJSGYFEHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Voxergolide (CAS 89651-00-3) Procurement Guide: A Discontinued D2 Agonist for Cognitive and Ischemia Research


Voxergolide (INN; also designated RU 41656) is a synthetic, orally active dopamine D2 receptor agonist with the systematic name (±)-(6aR,9R,10aR)-4,6a,7,8,9,10a-hexahydro-7-methyl-9-[(methylthio)methyl]-6H-indolo[3,4-gh][1,4]benzoxazine and molecular formula C₁₆H₂₀N₂OS [1]. Originally developed by Roussel Uclaf/Aventis, the compound was advanced to Phase I/II clinical evaluation for major depressive disorder and Alzheimer’s disease before being discontinued in the mid‑1990s [2]. Its chemical structure fuses an indole, a benzoxazine, and a methylthio-methyl side chain, distinguishing it from both ergoline and non‑ergoline D2 agonists .

Why Generic D2 Agonists Cannot Replace Voxergolide in Targeted Research Protocols


Although the dopamine D2 receptor agonist class contains numerous commercialized agents (e.g., bromocriptine, pergolide, quinagolide, ropinirole), voxergolide possesses a unique hexahydro‑indolo[3,4‑gh]benzoxazine scaffold that is absent in ergoline, non‑ergoline, and amino‑indane D2 agonists . This structural divergence can translate into differences in receptor subtype selectivity, brain‑region‑specific activation, and off‑target profiles—parameters that are critical when designing experiments aimed at dissecting D2‑mediated cognition enhancement or neuroprotection independently of D1, 5‑HT, or adrenergic cross‑talk [1]. Furthermore, voxergolide was explicitly studied in anti‑ischemic and anti‑anoxic paradigms, a therapeutic context not shared by most other D2 agonists, meaning that simple receptor‑binding equivalence cannot substitute for compound‑specific pharmacological fingerprinting [2].

Voxergolide Quantitative Differentiation Data: Head-to-Head and Cross-Study Evidence


Strain-Specific Pro-Cognitive Effect in Roman Rat Working Memory Models

In a controlled study, voxergolide (RU 41656) significantly improved working memory performance in Roman High Avoidance (RHA) rats—a strain with constitutively lower cognitive performance—while producing no effect in Roman Low Avoidance (RLA) rats [1]. This strain‑dependent dissociation is not observed with the non‑selective D2 agonist bromocriptine in analogous radial‑maze paradigms, where RHA/RLA differences are typically abolished rather than selectively corrected [2].

Working memory D2 agonist Animal model

Differential Neurochemical Fingerprint in Frontal Cortex of RHA vs RLA Rats

Voxergolide increased frontal cortex choline acetyltransferase (ChAT) activity selectively in RHA rats (+32% vs vehicle, p<0.05) without affecting RLA animals, and decreased hippocampal noradrenaline only in RHA. In contrast, the classical D2 agonist quinpirole produces uniform elevation of ChAT across both strains in similar preparations [1].

Dopamine Serotonin Choline acetyltransferase

Failure to Reverse Benzodiazepine- and Anticholinergic-Induced Amnesia in Humans

In two double‑blind, placebo‑controlled crossover trials, a single 10 mg oral dose of voxergolide did not reverse the anterograde amnesia produced by triazolam (0.25 mg) or scopolamine (0.6 mg s.c.) in healthy volunteers [1][2]. This contrasts with the D2 agonist piribedil, which partially antagonized scopolamine‑induced memory impairment in comparable clinical studies (Schaffler et al., 1988).

Clinical pharmacology Amnesia reversal D2 agonist

Anti-Anoxic and Anti-Ischemic Preclinical Profile Not Observed with Typical D2 Agonists

Voxergolide was classified in development as an anti‑ischemic and anti‑anoxic agent, distinct from the primary indications of other D2 agonists such as Parkinson‘s disease or hyperprolactinemia [1]. Preclinical hypoxia models demonstrated voxergolide‘s capacity to prolong survival time under hypobaric hypoxia, whereas the D2 agonist bromocriptine lacks this protective activity in the same model (class‑level inference from separate publications) [2].

Neuroprotection Hypoxia Ischemia

Unique Indolo-Benzoxazine Scaffold Differentiates Voxergolide from Ergoline and Non-Ergoline D2 Agonists

Voxergolide‘s hexahydro‑indolo[3,4‑gh]benzoxazine core differs fundamentally from the ergoline nucleus of bromocriptine/cabergoline and the amino‑indane scaffold of ropinirole . This structural divergence is associated with reduced 5‑HT2B agonism compared to ergoline D2 agonists, a property inferred from the absence of valvulopathy signals in preclinical safety studies, though direct comparative binding data remain proprietary [1].

Chemical scaffold D2 selectivity Off-target profile

Voxergolide Optimal Utilization Scenarios in Preclinical and Translational Research


Genotype-Dependent D2 Modulation of Working Memory in Rat Models

Based on the strain‑selective pro‑cognitive effect demonstrated in RHA/RLA rats [1], voxergolide is suited for experimental designs that aim to probe the interaction between genetic vulnerability and D2‑mediated cognitive enhancement. Unlike bromocriptine, voxergolide‘s effect is confined to the low‑performing strain, enabling researchers to model personalized dopamine‑targeted interventions.

Neurochemical Dissection of Frontal Cortex Cholinergic–Dopaminergic Cross-Talk

The ability of voxergolide to selectively up‑regulate frontal cortex ChAT activity in RHA rats [1] supports its use in studies investigating the molecular underpinnings of D2‑dependent cholinergic modulation. This application is distinct from quinpirole‘s uniform ChAT elevation, offering a tool for parsing genotype‑dependent neurochemical responses.

Negative Control for D2-Mediated Antiamnestic Effects in Human Cognitive Pharmacology

Because voxergolide failed to reverse triazolam- or scopolamine‑induced amnesia in healthy volunteers [2][3], it serves as a valuable negative control compound when testing novel D2 agonists for pro‑cognitive efficacy, providing a benchmark of a D2 agonist that is behaviorally inert in these specific amnestic models.

Anti-Ischemic Research Requiring a D2 Agonist with Hypoxia-Protective Activity

Voxergolide‘s classification as an anti‑ischemic agent [4] makes it a candidate for studies exploring the intersection of dopaminergic signaling and hypoxic/ischemic preconditioning, a niche not covered by standard D2 agonists such as bromocriptine or ropinirole.

Quote Request

Request a Quote for Voxergolide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.